2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid is a complex organic compound that features a cyano group, a fluoro-substituted hydroxyphenyl group, and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrole ring, followed by the introduction of the cyano and fluoro-hydroxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, particularly involving the fluoro and hydroxy groups, can yield a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets. The cyano and fluoro-hydroxyphenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-cyano-5-(2-chloro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid
- 2-(2-cyano-5-(2-bromo-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid
- 2-(2-cyano-5-(2-methyl-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid
Uniqueness
The presence of the fluoro group in 2-(2-cyano-5-(2-fluoro-4-hydroxyphenyl)-1H-pyrrol-1-yl)acetic acid imparts unique electronic properties, making it distinct from its chloro, bromo, and methyl analogs
Eigenschaften
Molekularformel |
C13H9FN2O3 |
---|---|
Molekulargewicht |
260.22 g/mol |
IUPAC-Name |
2-[2-cyano-5-(2-fluoro-4-hydroxyphenyl)pyrrol-1-yl]acetic acid |
InChI |
InChI=1S/C13H9FN2O3/c14-11-5-9(17)2-3-10(11)12-4-1-8(6-15)16(12)7-13(18)19/h1-5,17H,7H2,(H,18,19) |
InChI-Schlüssel |
OYBFAFSIYZFWMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)F)C2=CC=C(N2CC(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.